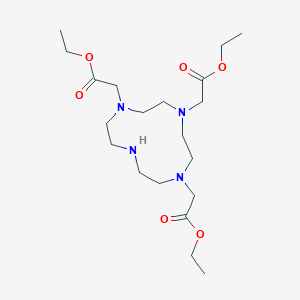
2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene is an organic compound characterized by the presence of methoxy and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of methoxy-substituted benzene derivatives. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective formation of the desired nitro compounds.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene can be compared with similar compounds such as:
2-Methoxy-5-nitrophenol: This compound has similar functional groups but differs in the position of the nitro group, leading to different chemical properties and reactivity.
4-Methoxy-2-nitroaniline: Another related compound with a different arrangement of functional groups, resulting in distinct applications and biological activities.
The uniqueness of 1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-21-13-5-3-9(15(17)18)7-11(13)12-8-10(16(19)20)4-6-14(12)22-2/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIJNYMGURMKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)




![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)

![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)

![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)

![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)

